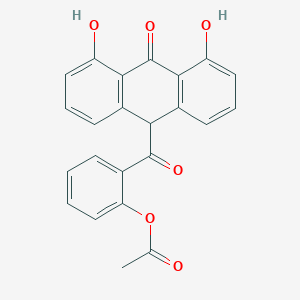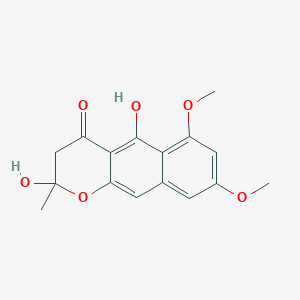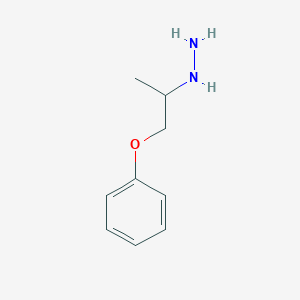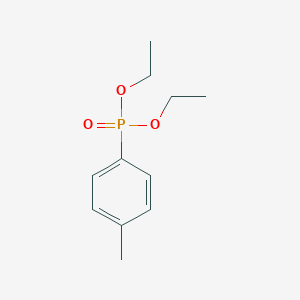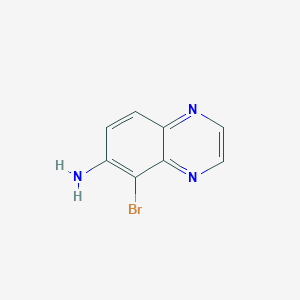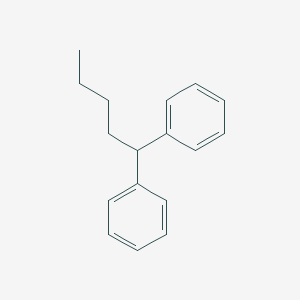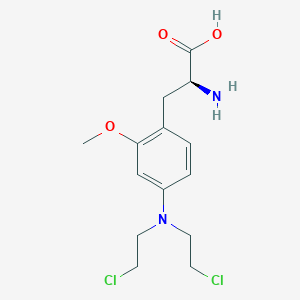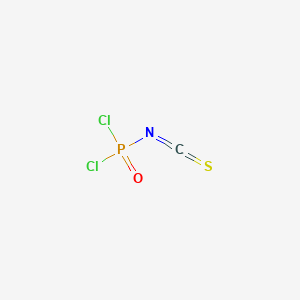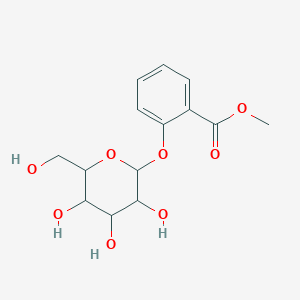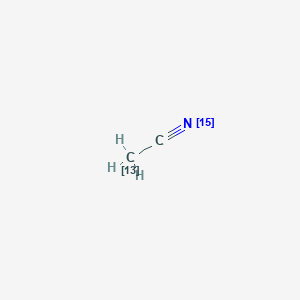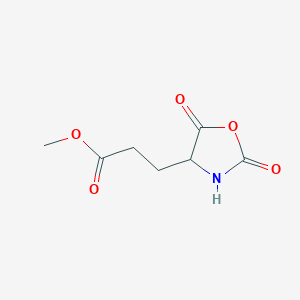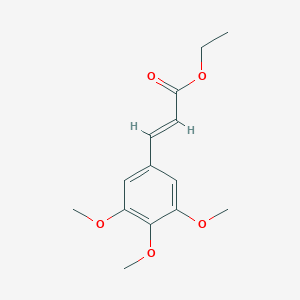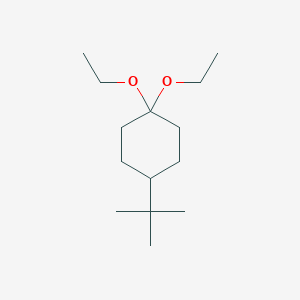
4-tert-Butylcyclohexanone diethyl acetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butylcyclohexanone diethyl acetal is an organic compound with the molecular formula C14H28O2 and a molecular weight of 228.37 g/mol . It is a derivative of 4-tert-Butylcyclohexanone, where the ketone group is protected by forming an acetal with diethyl groups. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
It’s known that this compound is often used in organic chemistry reactions, particularly in reduction reactions .
Mode of Action
It’s known that this compound can be involved in reduction reactions . In general, reduction reactions in organic chemistry refer to a change in the electron density at carbon . An oxidation occurs with the loss of C–H bonds or the gain of C–O, C–N, or C–X bonds (X = halide). A reduction occurs with the gain of C–H bonds or cleavage of C–O, C–N, or C–X bonds .
Biochemical Pathways
It’s known that this compound can be involved in reduction reactions, which are common organic redox processes .
Result of Action
It’s known that this compound can be involved in reduction reactions, which can lead to the formation of new chiral centers .
Preparation Methods
The synthesis of 4-tert-Butylcyclohexanone diethyl acetal typically involves the reaction of 4-tert-Butylcyclohexanone with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of ethanol to form the acetal . The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
4-tert-Butylcyclohexanone diethyl acetal can undergo various chemical reactions, including:
Hydrolysis: The acetal group can be hydrolyzed back to the original ketone and ethanol in the presence of an acid or base.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, such as 4-tert-Butylcyclohexanol.
Substitution: The compound can undergo substitution reactions where the tert-butyl group or other substituents are replaced by different functional groups.
Common reagents and conditions used in these reactions include acids or bases for hydrolysis, oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction .
Scientific Research Applications
4-tert-Butylcyclohexanone diethyl acetal has several applications in scientific research:
Chemistry: It is used as a protecting group for ketones in organic synthesis, allowing for selective reactions on other parts of the molecule without affecting the ketone group.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, where the acetal group can be selectively hydrolyzed by specific enzymes.
Medicine: Research into drug development may use this compound as a precursor or intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar compounds to 4-tert-Butylcyclohexanone diethyl acetal include other acetals and ketals derived from different ketones and alcohols. Some examples are:
4-tert-Butylcyclohexyl acetate: Used in fragrances and flavors.
4-tert-Butylcyclohexanone: The parent ketone used in the synthesis of the acetal.
Cyclohexanone diethyl acetal: A similar acetal derived from cyclohexanone instead of 4-tert-Butylcyclohexanone.
The uniqueness of this compound lies in its specific structure, which provides stability and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-tert-butyl-1,1-diethoxycyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-6-15-14(16-7-2)10-8-12(9-11-14)13(3,4)5/h12H,6-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSXNUWFLGKEKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCC(CC1)C(C)(C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172465 |
Source


|
| Record name | 4-t-Butylcyclohexanone diethyl ketal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1900-58-9 |
Source


|
| Record name | 4-t-Butylcyclohexanone diethyl ketal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001900589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-t-Butylcyclohexanone diethyl ketal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
